molecular formula C18H16Cl2FN3O2 B4579466 (3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4579466
M. Wt: 396.2 g/mol
InChI Key: PYOLCATZQRWNBU-PHIMTYICSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione" involves complex chemical reactions, including the aminocarbonylation of halobenzoates catalyzed by palladium, which produces isoindole-1,3-diones in good yields, demonstrating the effectiveness of palladium-catalyzed reactions in synthesizing heterocycles (Worlikar & Larock, 2008).

Molecular Structure Analysis

Molecular structure analyses, such as those performed by Li et al. (2005), reveal significant differences in the conformations of isomeric compounds, highlighting the influence of structural variations on the physical and chemical behavior of these molecules. These analyses provide insight into the arrangement of atoms within the compound and the spatial orientation of its various functional groups, which are critical for understanding its reactivity and interactions with other molecules (Li et al., 2005).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be inferred from related studies, such as the oxidation of pyrazolines to pyrazoles, demonstrating the potential for functional group transformations under mild conditions, which is crucial for modifying the compound's chemical structure and enhancing its reactivity or altering its physical properties (Zolfigol et al., 2006).

Physical Properties Analysis

Investigating the physical properties of compounds with similar structures reveals insights into their solubility, melting points, and crystal structures. For example, the study of hydrogen-bonded chains and rings in related compounds provides information on the solid-state properties and potential applications of these materials in designing new molecular assemblies with specific physical characteristics (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, can be understood by examining the synthesis and reactivity of structurally related compounds. For instance, the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives highlight the versatility of isoindole-1,3-dione frameworks in medicinal chemistry (Jat et al., 2006).

Scientific Research Applications

Synthesis and Optical Properties

Some isoindole-1,3-dione compounds have been synthesized, displaying significant optical properties such as absorbance, transmittance, and refractive index, suggesting potential applications in material science for their unique optical characteristics (Tan, Kizilkaya, Gündüz, & Kara, 2018).

Metabolic Profile and Pharmacokinetics

The in vitro metabolic profile of a new α2-adrenergic agonist has been studied, revealing insights into its metabolism which could inform pharmacokinetics and potential therapeutic applications, though not directly related to the specified chemical compound, it provides context on research approaches for novel compounds (Cardoso et al., 2019).

Molecular and Crystal Structure

The synthesis and structural analysis of pyrazole derivatives have provided insights into molecular conformations and interactions, which are crucial for understanding the physical and chemical properties of such compounds for further applications in chemical synthesis and design (Channar et al., 2019).

Oxidation Reactions

Research on using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent for pyrazolines highlights potential methodologies for the synthesis of pyrazoles, which could have implications for the development of chemical reagents and processes (Zolfigol et al., 2006).

Fluorescent Dicyanovinylidene Derivatives

The use of pyrazolo-fused 4-azafluorenones for synthesizing fluorescent dicyanovinylidene-substituted derivatives suggests applications in the development of fluorescent chemosensors, indicating the potential for creating novel diagnostic tools and sensors (Orrego-Hernández et al., 2019).

Herbicide Discovery

Novel phthalimide derivatives have been identified as potent protoporphyrinogen oxidase inhibitors, offering a new approach to herbicide development. This research may lead to the creation of more effective and selective agricultural chemicals (Gao et al., 2019).

properties

IUPAC Name

(3aR,7aS)-2-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3O2/c19-13-6-3-7-15(21)12(13)8-23-9-14(20)16(22-23)24-17(25)10-4-1-2-5-11(10)18(24)26/h3,6-7,9-11H,1-2,4-5,8H2/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLCATZQRWNBU-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=NN(C=C3Cl)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=NN(C=C3Cl)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

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